Cas no 1022112-32-8 (Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate)

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate structure
1022112-32-8 structure
商品名:Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
CAS番号:1022112-32-8
MF:C12H11F2NO5
メガワット:287.216250658035
CID:2146318

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
    • MUADLTCJSNZNAN-UHFFFAOYSA-N
    • 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoic acid ethyl ester
    • Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
    • インチ: 1S/C12H11F2NO5/c1-3-20-12(17)9(6(2)16)10-8(15(18)19)5-4-7(13)11(10)14/h4-5,9H,3H2,1-2H3
    • InChIKey: MUADLTCJSNZNAN-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1C(C(=O)OCC)C(C)=O)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 398
  • トポロジー分子極性表面積: 89.2

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E120380-50mg
Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
1022112-32-8
50mg
$ 195.00 2022-06-05
TRC
E120380-25mg
Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
1022112-32-8
25mg
$ 115.00 2022-06-05

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate 関連文献

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoateに関する追加情報

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate (CAS No. 1022112-32-8): A Comprehensive Overview

Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate, identified by its CAS number 1022112-32-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound exhibits a unique structural framework that combines a nitro-substituted aromatic ring with a fluorinated moiety, positioned on a β-ketoester backbone. Such structural features make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The< strong>Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate molecule possesses a distinct electronic distribution due to the presence of both electron-withdrawing nitro and electron-donating fluorine substituents. The nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions, while the fluorine atoms introduce conformational rigidity and modulate metabolic stability. This combination of properties makes it an attractive building block for medicinal chemists seeking to design molecules with optimized pharmacokinetic profiles.

In recent years, there has been growing interest in the development of fluorinated nitroaromatic compounds as potential drug candidates. The< strong>2,3-difluoro-6-nitrophenyl moiety, in particular, has been explored for its ability to enhance binding affinity and metabolic resistance. For instance, studies have demonstrated that fluorine substitution can improve the bioavailability of drugs by reducing their susceptibility to enzymatic degradation. Additionally, the nitro group can serve as a handle for further functionalization through reduction to an amine or diazotization reactions.

The< strong>Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate CAS No. 1022112-32-8 has been utilized in several synthetic protocols aimed at constructing more intricate scaffolds. One notable application is its use as a precursor in the synthesis of kinase inhibitors, where the β-ketoester functionality can undergo condensation reactions with various nucleophiles to generate heterocyclic structures. These inhibitors have shown promise in preclinical studies for their ability to modulate signaling pathways implicated in cancer and inflammatory diseases.

The pharmacological potential of< strong>Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate has also been investigated in the context of antimicrobial agents. The nitro group is known to exhibit bactericidal properties when incorporated into certain molecular frameworks, making it a valuable component in the design of novel antibiotics. Furthermore, the fluorinated aromatic ring can contribute to improved membrane penetration and reduced efflux pump resistance, enhancing overall antimicrobial efficacy.

In academic research, this compound has been employed as a key intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or amino groups at specific positions within the molecule, enabling fine-tuning of its biological activity. The< strong>β-ketoester moiety also serves as a versatile platform for Michael additions and aldol condensations, further expanding its synthetic utility.

The industrial relevance of< strong>Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate CAS No. 1022112-32-8 is underscored by its incorporation into several drug discovery programs conducted by leading pharmaceutical companies. Its structural features align well with current trends in medicinal chemistry, which favor compounds with multiple functional handles and optimized physicochemical properties. As such, it continues to be a subject of interest for researchers aiming to develop next-generation therapeutics.

The synthesis of< strong>Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include nitration of a halogenated aromatic precursor followed by palladium-catalyzed cross-coupling reactions to introduce the fluorine atoms. The final step often involves esterification or ketal formation to stabilize the β-ketoester functionality. These synthetic routes are optimized for high yield and purity, ensuring that researchers have access to high-quality starting materials for further derivatization.

The< strong>Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate CAS No. 1022112-32-8 has also found applications in materials science beyond pharmaceuticals. Its ability to participate in coordination chemistry has led to its use as a ligand precursor for metal complexes with catalytic or luminescent properties. Additionally, its unique electronic structure makes it suitable for studying charge transport phenomena in organic semiconductors.

In conclusion,< strong>Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate represents a multifaceted compound with broad utility across multiple scientific disciplines. Its structural features and synthetic accessibility make it an invaluable tool for medicinal chemists and materials scientists alike. As research continues to uncover new applications for this compound and its derivatives, its importance is likely to grow further within both academic and industrial settings.

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